![molecular formula C8H7BrN2 B6336207 2-Bromo-8-methylH-imidazo[1,2-a]pyridine CAS No. 1260809-94-6](/img/structure/B6336207.png)
2-Bromo-8-methylH-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-8-methylH-imidazo[1,2-a]pyridine, also known as 2-Bromo-8-methyl-1H-imidazo[1,2-a]pyridine or 2-Bromo-8-methyl-1H-imidazol-2-one, is a heterocyclic compound that has been studied for its potential applications in chemical synthesis and scientific research. This chemical is composed of a 2-bromo-8-methyl group and an imidazo[1,2-a]pyridine ring, which is a five-membered heterocyclic ring with nitrogen, carbon and hydrogen atoms. The chemical structure of 2-Bromo-8-methylH-imidazo[1,2-a]pyridine is shown below.
Scientific Research Applications
Antiviral Properties
Imidazo[1,2-a]pyridines, the class of compounds to which 2-Bromo-8-methylimidazo[1,2-a]pyridine belongs, have shown promising antiviral properties .
Antiulcer Medication
Compounds containing the imidazo[1,2-a]pyridine moiety, such as Zolimidine, are used as antiulcer drugs .
Antibacterial Activity
Imidazo[1,2-a]pyridines have demonstrated significant antibacterial properties . For instance, 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus .
Anticancer Properties
These compounds have also shown potential as anticancer agents .
Antifungal Properties
Imidazo[1,2-a]pyridines have been found to possess antifungal properties .
Treatment of Tuberculosis
Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Use in Sleep Disorders
The imidazo[1,2-a]pyridine moiety is found in Zolpidem, a medication used for the treatment of insomnia and restoration of brain dysfunctions .
Use as Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been known to interact with various biochemical pathways, contributing to their broad spectrum of biological effects .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .
properties
IUPAC Name |
2-bromo-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPPIXVSSKWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-methylimidazo[1,2-a]pyridine |
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